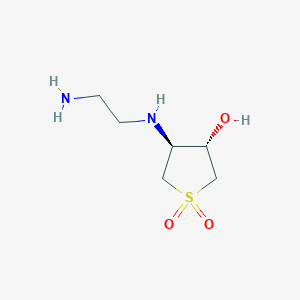![molecular formula C13H16O5 B13363860 3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid](/img/structure/B13363860.png)
3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid is an organic compound with the molecular formula C13H16O5 It is a derivative of acrylic acid, featuring a phenyl ring substituted with methoxy and methoxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenol with 2-methoxyethanol in the presence of a base to form 4-methoxy-3-(2-methoxyethoxy)phenol. This intermediate is then subjected to a Heck reaction with acrylic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Heck reactions, utilizing palladium catalysts and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acrylic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-[4-formyl-3-(2-methoxyethoxy)phenyl]acrylic acid.
Reduction: Formation of 3-[4-methoxy-3-(2-methoxyethoxy)phenyl]propanoic acid.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methoxyethoxy groups enhances its solubility and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H16O5 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(E)-3-[4-methoxy-3-(2-methoxyethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16O5/c1-16-7-8-18-12-9-10(4-6-13(14)15)3-5-11(12)17-2/h3-6,9H,7-8H2,1-2H3,(H,14,15)/b6-4+ |
InChI Key |
GXBJSRDDIZXRNC-GQCTYLIASA-N |
Isomeric SMILES |
COCCOC1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C=CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


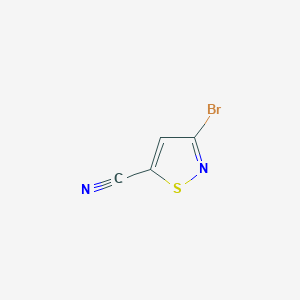
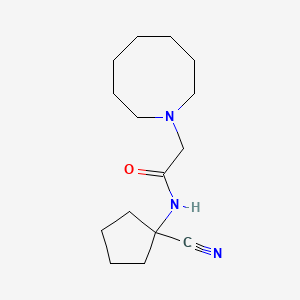
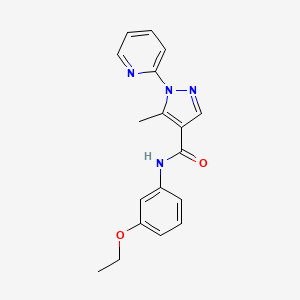

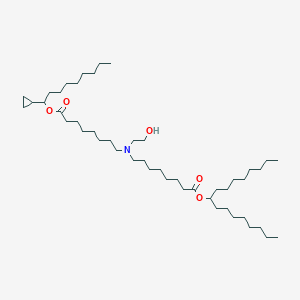
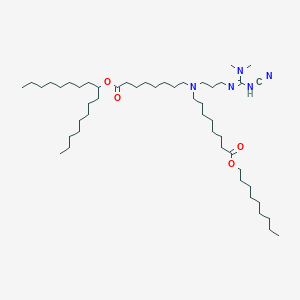
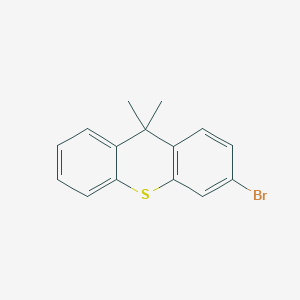

![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13363848.png)
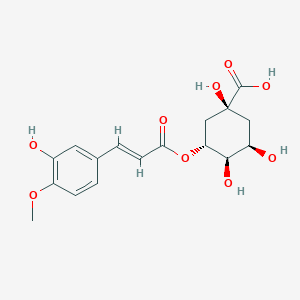
![6-(4-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363854.png)
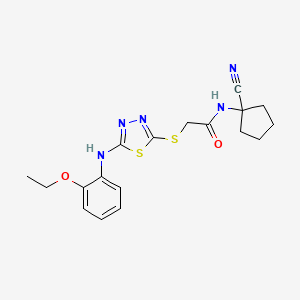
![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13363866.png)
